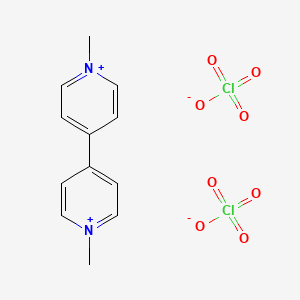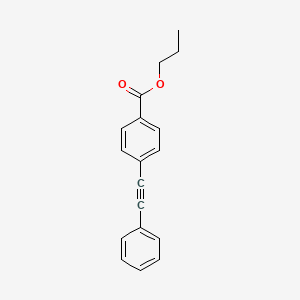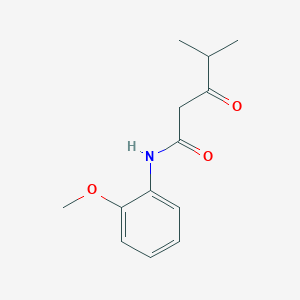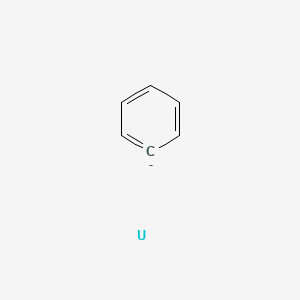
Benzene;uranium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;uranium is a compound that combines the aromatic hydrocarbon benzene with the radioactive element uranium. Benzene, with the molecular formula C₆H₆, is a colorless and highly flammable liquid with a sweet odor. It is a fundamental building block in organic chemistry and is known for its stable ring structure and resonance. Uranium, on the other hand, is a heavy metal with significant applications in nuclear energy due to its radioactive properties. The combination of these two elements results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzene;uranium involves complex synthetic routes. One common method is the reaction of benzene with uranium hexafluoride (UF₆) under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound is less common due to the hazardous nature of uranium. when required, it is produced in specialized facilities equipped to handle radioactive materials. The process involves the careful handling of uranium compounds and the use of advanced safety protocols to prevent contamination and exposure.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene;uranium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uranium oxides and benzene derivatives.
Reduction: Reduction reactions can convert uranium in the compound to lower oxidation states.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and sulfuric acid (H₂SO₄) are employed in substitution reactions.
Major Products:
Oxidation: Uranium oxides (UO₂, U₃O₈) and benzene derivatives like phenol.
Reduction: Lower oxidation state uranium compounds and hydrogenated benzene derivatives.
Substitution: Halogenated benzene compounds and uranium complexes.
Applications De Recherche Scientifique
Benzene;uranium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex uranium compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its interaction with DNA and proteins.
Medicine: Investigated for its potential use in radiotherapy and as a radiopharmaceutical for imaging and treatment.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of benzene;uranium involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The uranium component can undergo radioactive decay, releasing alpha particles that cause ionization and damage to biological molecules. This can lead to mutations, cell death, and other biological effects. The benzene ring can also participate in chemical reactions, further influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Toluene;uranium: Similar to benzene;uranium but with a methyl group attached to the benzene ring.
Phenol;uranium: Contains a hydroxyl group attached to the benzene ring.
Aniline;uranium: Features an amino group attached to the benzene ring.
Uniqueness: this compound is unique due to the combination of the aromatic benzene ring and the radioactive uranium element. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications. The stability of the benzene ring and the radioactive nature of uranium create a compound with both chemical reactivity and radiological activity.
Propriétés
Numéro CAS |
144862-26-0 |
|---|---|
Formule moléculaire |
C6H5U- |
Poids moléculaire |
315.13 g/mol |
Nom IUPAC |
benzene;uranium |
InChI |
InChI=1S/C6H5.U/c1-2-4-6-5-3-1;/h1-5H;/q-1; |
Clé InChI |
DPWQTZZQNKJXEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[C-]C=C1.[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
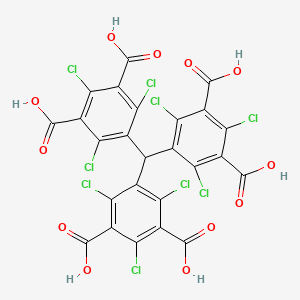

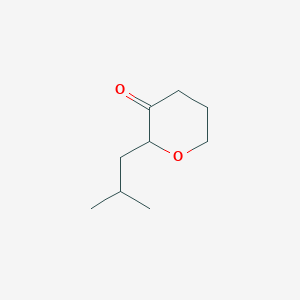

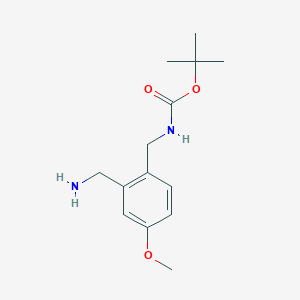
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)

